molecular formula C21H24N2O6S B11484379 2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxo-1-(phenylsulfonyl)ethyl]acetamide

2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxo-1-(phenylsulfonyl)ethyl]acetamide

Cat. No.: B11484379
M. Wt: 432.5 g/mol
InChI Key: VZOUIASPPBZZIX-UHFFFAOYSA-N
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Description

N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by the presence of a benzenesulfonyl group, a morpholine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzenesulfonyl chloride with morpholine to form a benzenesulfonyl morpholine intermediate. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE may involve large-scale batch processes. These processes are optimized for high yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to its targets, while the methoxyphenyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)-2-morpholin-4-yl-2-oxoethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H24N2O6S/c1-28-17-9-7-16(8-10-17)15-19(24)22-20(21(25)23-11-13-29-14-12-23)30(26,27)18-5-3-2-4-6-18/h2-10,20H,11-15H2,1H3,(H,22,24)

InChI Key

VZOUIASPPBZZIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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